3-Fluoro-5-vinyl-benzoic acid tert-butyl ester is a specialized organic compound classified under benzoic acid derivatives. It features a vinyl group and a tert-butyl ester group, making it significant in various chemical syntheses and applications, particularly in medicinal chemistry and materials science. The compound can be synthesized through several methods, utilizing different reagents and conditions to achieve the desired product.
The compound can be sourced from chemical suppliers specializing in organic compounds, such as Sigma-Aldrich and Ossila, which provide high-purity variants for research and industrial applications. The chemical formula for 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester is , with a molecular weight of approximately 208.23 g/mol.
This compound is classified as:
The synthesis of 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester can be achieved through several approaches:
The molecular structure of 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester can be represented as follows:
CC(C)(C)OC(=O)c1cc(F)cc(c1)C=C
3-Fluoro-5-vinyl-benzoic acid tert-butyl ester participates in various chemical reactions:
The mechanism of action for 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester primarily revolves around its reactivity due to the presence of both the vinyl and ester functional groups:
The reactivity is influenced by factors such as solvent polarity, temperature, and presence of catalysts.
3-Fluoro-5-vinyl-benzoic acid tert-butyl ester has several scientific uses:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9